

# Application Notes and Protocols: Anisyl Propionate as a Reference Standard in Chemical Analysis

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## Compound of Interest

Compound Name: *Anisyl propionate*

Cat. No.: *B1198740*

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## Introduction

**Anisyl propionate** (4-methoxybenzyl propanoate) is a synthetic fragrance and flavor ingredient with a sweet, fruity, and floral aroma.<sup>[1]</sup> Beyond its primary use in consumer products, it serves as a valuable reference standard in chemical analysis. A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analyses. The United States Pharmacopeia (USP) provides a reference standard for **anisyl propionate**, underscoring its importance in quality control and analytical assays. This document provides detailed application notes and protocols for the use of **Anisyl Propionate** as a reference standard.

## Physicochemical Properties and Specifications

A reference standard must be well-characterized. The key physicochemical properties and typical specifications for **Anisyl Propionate** are summarized below.

Property	Value	Reference
Chemical Name	(4-methoxyphenyl)methyl propanoate	[1]
CAS Number	7549-33-9	[2]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>	[3]
Molecular Weight	194.23 g/mol	[2]
Appearance	Colorless to pale yellow clear liquid	[1][4]
Odor	Sweet, fruity, floral, vanilla-like	[1][2]
Boiling Point	277 °C (lit.)	[2]
Density	1.07 g/mL at 25 °C (lit.)	[2]
Refractive Index	n <sub>20</sub> /D 1.508 (lit.)	[2]
Purity (by GC)	≥98%	[5]
Solubility	Insoluble in water; soluble in organic solvents and oils	[1]

## Applications as a Reference Standard

**Anisyl propionate** is primarily used as a reference standard in the following applications:

- **Qualitative Identification:** To confirm the identity of **anisyl propionate** in raw materials, finished products, or complex mixtures by comparing retention times in chromatographic methods (GC, HPLC) and spectral data (MS, IR, NMR).[1][6]
- **Quantitative Analysis (Assay):** To determine the concentration of **anisyl propionate** in a sample. This is crucial for ensuring product quality and meeting regulatory requirements.
- **Internal Standard:** In the quantitative analysis of other volatile or semi-volatile compounds, particularly in the fragrance and flavor industry. An internal standard is added in a known concentration to both the sample and calibration standards to correct for variations in injection volume and instrument response.[7][8]

- Method Validation: To validate analytical methods for accuracy, precision, linearity, and specificity.

## Experimental Protocols

### Purity Determination and Assay by Gas Chromatography (GC)

This protocol describes the determination of the purity of an **anisyl propionate** sample and its quantification in a product using an external standard method.

#### 1.1. Instrumentation and Conditions

Parameter	Recommended Setting
Gas Chromatograph	Equipped with a Flame Ionization Detector (FID)
Column	DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column
Injector Temperature	250 °C
Detector Temperature	280 °C
Carrier Gas	Helium, constant flow of 1.0 mL/min
Oven Temperature Program	Initial temperature 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 10 minutes
Injection Volume	1.0 µL
Split Ratio	50:1

#### 1.2. Reagents and Materials

- **Anisyl Propionate** Reference Standard (USP grade or equivalent, with a certificate of analysis)
- Solvent: High-purity acetone or ethanol

- Volumetric flasks and pipettes
- GC vials with septa

### 1.3. Standard Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of **Anisyl Propionate** Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent.
- Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the sample (e.g., 10, 50, 100, 250, 500 µg/mL).

### 1.4. Sample Preparation

- Accurately weigh a known amount of the sample containing **anisyl propionate** into a volumetric flask.
- Dissolve in and dilute to a known volume with the solvent to achieve a final concentration within the calibration range.
- Filter the sample solution if it contains particulate matter.

### 1.5. Chromatographic Procedure

- Inject the working standard solutions and the sample solution into the gas chromatograph.
- Record the peak areas of the **anisyl propionate** peaks.

### 1.6. Data Analysis

- Purity of the Reference Standard: The purity is typically provided in the certificate of analysis. If it needs to be re-verified, the area percentage of the main peak relative to all peaks in the chromatogram can be calculated (assuming all components have the same response factor).
- Assay: Construct a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of **anisyl propionate** in the

sample solution from the calibration curve using linear regression. Calculate the percentage of **anisyl propionate** in the original sample.

## Analysis of Related Substances by High-Performance Liquid Chromatography (HPLC)

This protocol is for the determination of impurities and related substances in a sample of **anisyl propionate**.

### 2.1. Instrumentation and Conditions

Parameter	Recommended Setting
HPLC System	Equipped with a UV detector
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A gradient of acetonitrile and water is commonly used. A typical starting point is 50:50 (v/v) acetonitrile:water, ramping to 90:10 over 20 minutes.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	225 nm
Injection Volume	10 µL

### 2.2. Reagents and Materials

- **Anisyl Propionate** Reference Standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks and pipettes

- HPLC vials

### 2.3. Standard and Sample Preparation

- Standard Solution (e.g., 10 µg/mL): Prepare a solution of the **Anisyl Propionate** Reference Standard in the initial mobile phase composition.
- Sample Solution (e.g., 1000 µg/mL): Prepare a solution of the **anisyl propionate** sample in the initial mobile phase composition.

### 2.4. Chromatographic Procedure

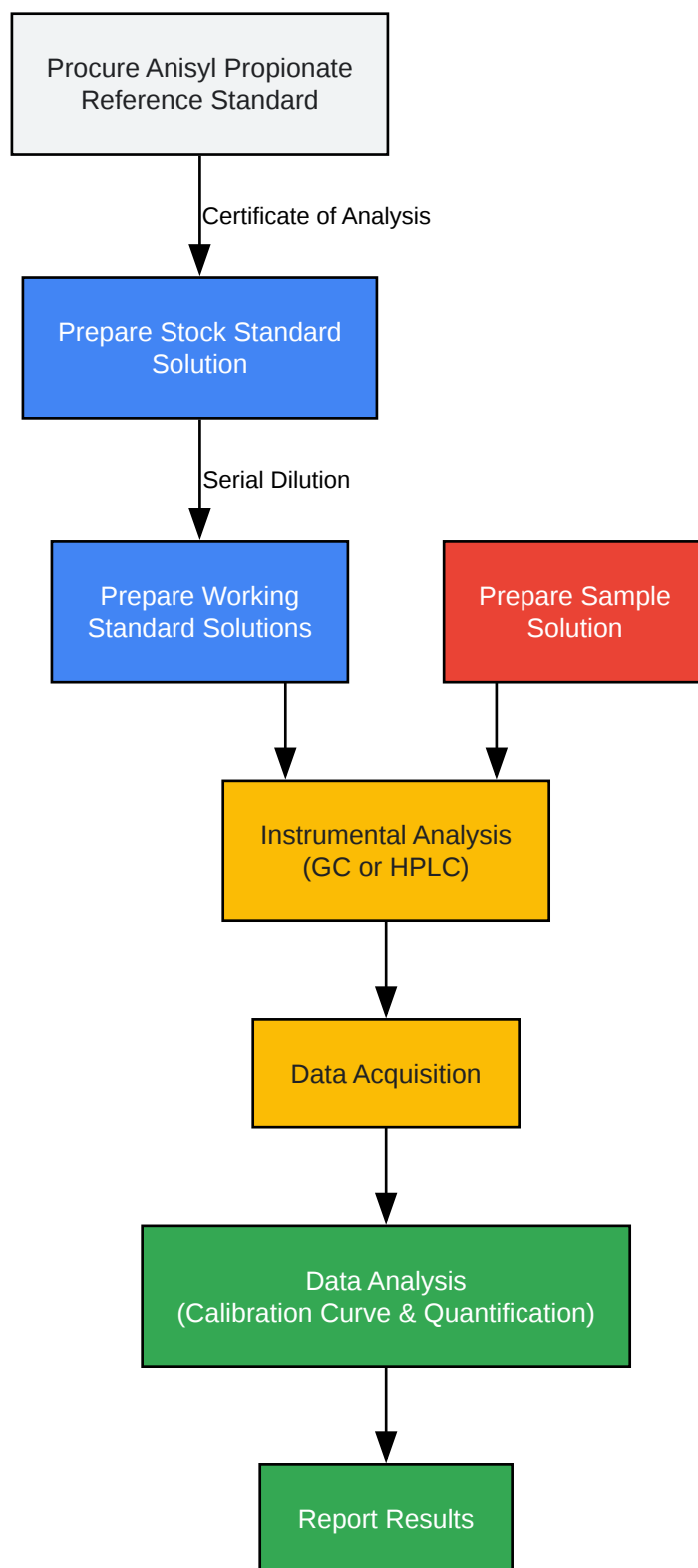
- Inject the solvent (as a blank), the standard solution, and the sample solution into the HPLC system.
- Record the chromatograms.

### 2.5. Data Analysis

- Identify the peak for **anisyl propionate** in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the percentage of each impurity by comparing its peak area to the peak area of the main component in the sample chromatogram (area normalization method) or against an external standard of the impurity if available.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using **anisyl propionate** as a reference standard in a quantitative analysis.

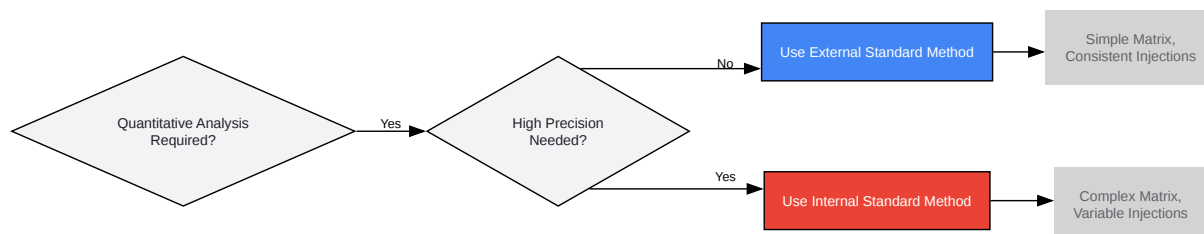


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Caption: Workflow for Quantitative Analysis using **Anisyl Propionate**.

## Logical Relationship for Standard Selection

The choice between using an external or internal standard depends on the analytical requirements.



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Caption: Decision logic for selecting a standardization method.

## Conclusion

**Anisyl propionate** is a well-characterized compound suitable for use as a reference standard in various chemical analyses, particularly within the fragrance and flavor industries. Its availability as a USP reference standard ensures its quality and reliability for these applications. The protocols provided herein offer a foundation for the accurate and precise use of **anisyl propionate** in qualitative and quantitative analytical work. Adherence to good laboratory practices and proper method validation are essential for obtaining reliable results.

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